N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with a unique structure that includes cyclopentyl, cyclopropyl, and fluorophenyl groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Pyrazole Core: The initial step involves the formation of the pyrazole core through a cyclization reaction. This can be achieved by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Introduction of Cyclopentyl and Cyclopropyl Groups: The cyclopentyl and cyclopropyl groups are introduced through alkylation reactions. These reactions typically require strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the pyrazole ring, followed by the addition of the appropriate alkyl halides.
Attachment of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction. This step involves the reaction of the pyrazole derivative with a fluorobenzene derivative in the presence of a strong base.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a suitable amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, continuous flow chemistry techniques could be employed to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentyl and cyclopropyl groups. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can occur at the pyrazole ring or the carboxamide group. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group. Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous or organic solvents, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.
Substitution: NaOMe in methanol, KOtBu in tert-butanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids from the cyclopentyl and cyclopropyl groups.
Reduction: Formation of alcohols or amines from the pyrazole ring or carboxamide group.
Substitution: Formation of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities. It may exhibit anti-inflammatory, analgesic, or anticancer properties.
Biological Research: Researchers investigate its interactions with various biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic uses.
Chemical Biology: The compound can be used as a probe to study biological pathways and processes, helping to elucidate the roles of specific proteins or enzymes.
Industrial Applications: Its unique chemical properties may make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-((1-cyclopentyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide
- N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorophenyl)-1-ethyl-1H-pyrazole-5-carboxamide
Uniqueness
The uniqueness of N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both cyclopentyl and cyclopropyl groups, along with the fluorophenyl moiety, may enhance its binding affinity to biological targets and improve its pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN5O/c1-28-22(13-20(27-28)15-8-10-17(24)11-9-15)23(30)25-14-18-12-21(16-6-7-16)29(26-18)19-4-2-3-5-19/h8-13,16,19H,2-7,14H2,1H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTKPOPDDXMEDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3=NN(C(=C3)C4CC4)C5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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